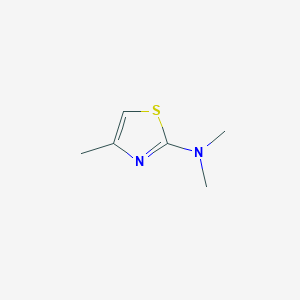
N,N,4-Trimethylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-Trimethylthiazol-2-amine: is an organic compound with the molecular formula C₆H₁₀N₂S . It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
N,N,4-Trimethylthiazol-2-amine is a derivative of thiazole, a class of heterocyclic compounds . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Mode of Action
Thiazoles, in general, are known to interact with their targets through various orientations of the thiazole ring towards the target site . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloketones with thiourea. For N,N,4-Trimethylthiazol-2-amine, the starting materials include 2-chloroacetone and N,N-dimethylthiourea. The reaction is typically carried out in ethanol under reflux conditions.
Cyclization Reactions: Another approach involves the cyclization of N,N-dimethylthiourea with α-bromoacetone in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound generally follows the Hantzsch synthesis due to its efficiency and scalability. The process involves:
- Mixing the reactants in a suitable solvent (e.g., ethanol).
- Heating the mixture under reflux to facilitate the reaction.
- Purifying the product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,4-Trimethylthiazol-2-amine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
Scientific Research Applications
Chemistry:
Catalysis: N,N,4-Trimethylthiazol-2-amine is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: Thiazole derivatives, including this compound, exhibit significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine:
Neuroprotective Agents: Research has shown that thiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Industry:
Dyes and Pigments: Thiazole compounds are used in the synthesis of dyes and pigments due to their vibrant colors and stability.
Comparison with Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.
N,N-Dimethylthiazol-2-amine: Shares structural similarities but differs in the substitution pattern on the thiazole ring.
4-Methylthiazol-2-amine: Another thiazole derivative with a different substitution pattern.
Uniqueness: N,N,4-Trimethylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
N,N,4-trimethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-4-9-6(7-5)8(2)3/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSYIGHGQHSTLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468637 |
Source


|
| Record name | N,N,4-Trimethylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-18-3 |
Source


|
| Record name | N,N,4-Trimethylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














